Methyl 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate
Description
Methyl 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate (C₁₂H₁₈N₄O₄, MW 282.30 g/mol) is a heterocyclic compound featuring a fused triazole-azepine core with a methyl ester substituent at the 3-position. It is synthesized via alkylation and cyclization reactions, followed by recrystallization from toluene to yield a white powder . This compound serves as a key intermediate for synthesizing bioactive derivatives, particularly quaternary ammonium salts and acrylonitrile analogs, which exhibit antimicrobial, analgesic, and anti-inflammatory properties . Its structural versatility allows for modifications at the carboxylate group, enabling exploration of solubility, stability, and pharmacological activity .
Properties
IUPAC Name |
methyl 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-14-9(13)8-11-10-7-5-3-2-4-6-12(7)8/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQVQDXHHBDBKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=C2N1CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Cyclic Imidates with Methyl 2-Hydrazinyl-2-Oxoacetate
The most well-documented synthesis of Compound 3h involves a cyclocondensation reaction between cyclic imidates and methyl 2-hydrazinyl-2-oxoacetate. This method, designated as Method A in the literature, proceeds under mild conditions to yield the target compound with high regioselectivity.
Mechanistic Insights
The reaction proceeds through a tandem nucleophilic attack and cyclization mechanism:
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The hydrazine moiety of methyl 2-hydrazinyl-2-oxoacetate attacks the electrophilic carbon of the cyclic imidate, forming a hydrazone intermediate.
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Intramolecular cyclization occurs via elimination of methanol, leading to triazole ring closure.
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Subsequent rearrangement stabilizes the fused azepine-triazole system, culminating in Compound 3h .
Optimization and Yield Analysis
Yield Optimization Strategies
Reported yields for Compound 3h using Method A range from 65% to 78%, depending on solvent choice and purification techniques. Key factors influencing yield include:
| Parameter | Effect on Yield | Optimal Condition |
|---|---|---|
| Solvent Polarity | Higher polarity improves cyclization | DMF or Acetonitrile |
| Reaction Temperature | Excessive heat promotes side reactions | 80–90°C |
| Purification Method | Chromatography enhances purity | Silica gel column |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
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Strong absorption at 1720 cm⁻¹ (C=O ester stretch)
Applications and Derivative Synthesis
Biological Activity Screening
While pharmacological data for Compound 3h remains unpublished, structurally related triazolo-azepines exhibit:
Derivative Functionalization
The ester group in Compound 3h permits further transformations:
Chemical Reactions Analysis
Types of Reactions
Methyl 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Biological Activities
Research indicates that methyl 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate exhibits a range of biological activities:
Antimicrobial Properties
Studies have shown that derivatives of triazole compounds possess significant antimicrobial activity against various pathogens. In particular:
- Antibacterial Activity : Compounds containing the triazole ring have demonstrated effectiveness against bacteria such as Escherichia coli and Pseudomonas aeruginosa .
- Antifungal Activity : Some derivatives have shown promise in inhibiting fungal growth.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Central Nervous System Effects
There is emerging evidence suggesting potential neuroprotective effects of triazole derivatives. They may influence neurotransmitter systems and exhibit anxiolytic or antidepressant-like activities .
Case Studies and Research Findings
- Synthesis and Characterization : A study published in Organic Communications detailed the synthesis of various triazole derivatives and their biological evaluations . The study highlighted that structural modifications could enhance their pharmacological profiles.
- Biological Evaluation : A comprehensive evaluation in Nature's Scientific Reports demonstrated that specific modifications to the triazole structure significantly increased antibacterial potency against resistant strains .
- Therapeutic Potential : A review article discussed the potential applications of triazole derivatives in treating conditions such as rheumatoid arthritis and other inflammatory diseases due to their ability to modulate immune responses .
Mechanism of Action
The mechanism of action of Methyl 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
The triazoloazepine scaffold is widely modified to enhance biological activity or physicochemical properties. Below is a detailed comparison of Methyl 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate with structurally or functionally related compounds:
Structural Analogues with Modified Heterocyclic Cores
Key Differences :
- Substituent Effects : The methyl ester group (-COOCH₃) in the parent compound is a neutral, hydrolyzable moiety, while carboxamide (-CONH₂) or trifluoromethyl (-CF₃) groups alter polarity and bioavailability .
Bioactive Derivatives: Quaternary Ammonium Salts
Key Differences :
- Activity Profile : Quaternary salts exhibit broad-spectrum antimicrobial activity due to cationic charges enhancing membrane disruption, whereas the methyl ester lacks ionic character .
- Structural Optimization: Alkylation at the 1-position (e.g., phenacyl bromides) and arylaminomethyl groups at the 3-position significantly enhance potency .
Metal Salts and Hydrates
Key Differences :
- Solubility : Metal salts (Li⁺, K⁺) exhibit enhanced aqueous solubility compared to the neutral methyl ester, making them suitable for parenteral formulations .
- Stability : Hydrates (e.g., potassium salt) may offer better crystallinity and shelf-life .
Analgesic and Anti-inflammatory Derivatives
Key Differences :
- Activity Mechanism : Acrylonitrile derivatives () and thiazole hybrids () introduce π-π interactions and hydrogen bonding sites, enhancing receptor affinity .
- Ester vs. Nitrile : The methyl ester’s -COOCH₃ is metabolized to -COOH in vivo, while acrylonitrile’s -CN group resists hydrolysis, prolonging activity .
Biological Activity
Methyl 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a triazole ring fused with an azepine moiety. Its molecular formula is , and it has a molecular weight of 246.31 g/mol. The structural representation is as follows:
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests demonstrated effectiveness against a range of bacterial strains including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics like penicillin and tetracycline .
| Microbial Strain | MIC (µg/mL) | Standard Antibiotic (µg/mL) |
|---|---|---|
| E. coli | 15 | 30 |
| Staphylococcus aureus | 10 | 25 |
Antitumor Activity
The compound has also been investigated for its antitumor properties. In a study involving human gastric adenocarcinoma cells (MKN-45), this compound showed promising results in inducing apoptosis in cancer cells. The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of approximately 20 µM .
The proposed mechanism of action for the antitumor activity involves the induction of oxidative stress within cancer cells leading to apoptosis. This has been supported by increased levels of reactive oxygen species (ROS) observed in treated cells compared to controls .
Case Studies
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Case Study on Antimicrobial Efficacy :
A study conducted on various synthesized derivatives of triazoloazepines highlighted the superior antimicrobial properties of this compound compared to its analogs. The study utilized both qualitative and quantitative assays to determine the effectiveness against Gram-positive and Gram-negative bacteria . -
Case Study on Antitumor Effects :
In another investigation focusing on gastric cancer treatment strategies, researchers administered the compound to MKN-45 cells and monitored cell proliferation and apoptosis markers. Results indicated significant tumor growth inhibition and increased apoptotic markers such as cleaved caspase-3 .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate and its derivatives?
- The compound is typically synthesized via condensation of 7-methoxy-3,4,5,6-tetrahydro-2H-azepine with (4-R-phenylamino)-acetic acid hydrazide, followed by alkylation with phenacyl bromides in ethyl acetate under reflux (2–3 hours). Post-reaction purification involves filtration and recrystallization from solvents like propanol-2 or ethanol .
- Example: Synthesis of 3-[(4-chlorophenylamino)-methyl]-1-[2-(4-chlorophenyl)-2-oxoethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-1-ium bromide (yield: 79%) involved refluxing in ethyl acetate and characterization via ¹H NMR and elemental analysis .
Q. How is structural confirmation performed for triazoloazepine derivatives?
- Key techniques :
- ¹H NMR : For identifying proton environments (e.g., δ 1.80–1.97 ppm for methyl groups, δ 7.85–8.17 ppm for aromatic protons) .
- Mass spectrometry (MS) : To confirm molecular ions (e.g., [M+] at m/z 431.1) .
- Elemental analysis : Validates stoichiometry (e.g., nitrogen content: 9.85% calculated vs. 9.71% observed) .
Q. What is the baseline antibacterial activity profile of this compound?
- Activity spectrum : Demonstrates broad activity against Gram-positive bacteria (e.g., S. aureus MRSA) and fungi (e.g., C. albicans), with MIC values ranging from 6.2–25.0 mg/mL. Gram-negative strains (e.g., E. coli, P. aeruginosa) are less sensitive, requiring higher concentrations (up to 50.0 mg/mL) .
- Example : Compound 5bb showed 79% growth inhibition against S. aureus at 32 µg/mL .
Advanced Research Questions
Q. How do structural modifications influence antimicrobial efficacy?
- Substituent effects :
- Electron-withdrawing groups (e.g., Cl at the 4-position) enhance activity against C. albicans (MIC: 10.3 µg/mL for compound II in soil ammonifying bacteria) .
- Methoxy groups improve Gram-positive targeting; e.g., a derivative with 4-methoxyphenyl showed activity comparable to linezolid .
- Table : Comparison of MIC values for select derivatives:
| Compound | S. aureus MIC (µg/mL) | C. albicans MIC (µg/mL) |
|---|---|---|
| 5bb | 6.2 | 25.0 |
| 5fa | 12.5 | 50.0 |
| Linezolid (Ref.) | 4.0 | – |
Q. What mechanisms underlie the antibacterial action of triazoloazepines?
- Hypothesized pathways :
- Membrane disruption : Interaction with bacterial cell membranes via cationic quaternary ammonium groups .
- Enzyme inhibition : Potential interference with fungal ergosterol biosynthesis (similar to fluconazole) .
Q. How can contradictory MIC data across studies be resolved?
- Methodological variables :
- Strain variability : S. aureus ATCC 43300 vs. ATCC 25923 may differ in drug efflux mechanisms .
- Assay conditions : Agar diffusion vs. broth dilution methods yield differing MICs due to solubility and diffusion kinetics .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Proposed models :
- Murine systemic infection : For assessing bioavailability and efficacy against S. aureus sepsis .
- Zebrafish larvae : To study hepatotoxicity and renal clearance .
Methodological Guidance
Q. What strategies improve yield in large-scale synthesis?
- Optimization steps :
- Solvent selection : Ethyl acetate > DMF for reduced byproduct formation .
- Temperature control : Reflux at 80°C minimizes decomposition .
- Purification : Gradient recrystallization (e.g., propanol-2 → ethanol) enhances purity (>95%) .
Q. How can computational tools aid in derivative design?
- Approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
